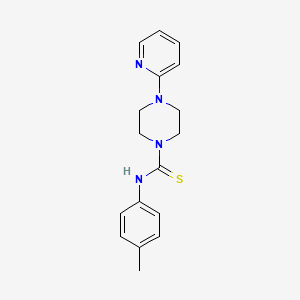

((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione

Description

((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione is a heterocyclic compound featuring a piperazine ring substituted with a 2-pyridyl group and a (4-methylphenyl)amino moiety linked via a methane-1-thione scaffold. This structure combines aromatic, amine, and sulfur-containing functional groups, making it a candidate for diverse biological interactions, particularly in receptor modulation (e.g., serotonin or dopamine receptors) due to the arylpiperazine framework .

Properties

IUPAC Name |

N-(4-methylphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4S/c1-14-5-7-15(8-6-14)19-17(22)21-12-10-20(11-13-21)16-4-2-3-9-18-16/h2-9H,10-13H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCYTVWTHQBKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione typically involves multi-step organic reactions. One common method starts with the preparation of the 4-methylphenylamine and 2-pyridylpiperazine intermediates. These intermediates are then reacted with a suitable thiocarbonyl compound under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione may involve large-scale batch reactors where the intermediates are combined and reacted under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to ((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione exhibit promising anticancer properties. For instance, derivatives of piperazine have been evaluated for their ability to inhibit cancer cell proliferation. One study demonstrated that piperazine derivatives could induce apoptosis in various cancer cell lines, suggesting that modifications to the piperazine structure can enhance biological activity against tumors .

2. Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. Research has shown that piperazine derivatives can interact with serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. A study reported that certain piperazine-based compounds displayed significant affinity for serotonin receptors, indicating their potential as antidepressants .

3. Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of this compound. Some derivatives have been tested against a range of bacteria and fungi, showing notable inhibitory effects. For example, a case study highlighted that specific piperazine derivatives exhibited strong antibacterial activity against resistant strains of Staphylococcus aureus, making them candidates for further development in antimicrobial therapies .

Material Science Applications

1. Polymer Synthesis

((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione can be utilized in the synthesis of functional polymers. The compound's amine group allows for its incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Researchers have successfully synthesized polymeric materials using this compound as a monomer, demonstrating improved performance characteristics compared to traditional polymers .

2. Sensor Development

The unique chemical properties of this compound make it suitable for developing chemical sensors. Studies have shown that derivatives can be engineered to detect specific ions or molecules through changes in conductivity or fluorescence. For example, a sensor based on a piperazine derivative was developed for detecting heavy metal ions in water, showcasing its practical application in environmental monitoring .

Environmental Applications

1. Remediation of Contaminated Sites

The compound has potential applications in environmental remediation efforts, particularly in the removal of heavy metals from contaminated water sources. Research indicates that piperazine-based compounds can chelate heavy metals, facilitating their extraction from polluted environments. A study demonstrated that a modified piperazine compound effectively reduced lead concentrations in contaminated water samples .

2. Adsorption Studies

Recent investigations into the adsorption capabilities of ((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione have revealed its effectiveness in removing organic pollutants from aqueous solutions. Experimental data showed high adsorption rates for various organic contaminants, suggesting its utility in wastewater treatment processes .

Data Tables

Mechanism of Action

The mechanism by which ((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of arylpiperazine derivatives with methane-1-thione backbones. Key structural analogs include:

(Benzylamino)(4-(2-pyridyl)piperazinyl)methane-1-thione (CAS 454230-46-7)

- Structure: Replaces the 4-methylphenyl group with a benzylamino moiety.

- Properties : Higher molecular weight (estimated ~331 g/mol) and increased steric bulk compared to the target compound. Commercial availability (purity ≥97%) and pricing (e.g., 100 mg for €510) suggest its use in pharmacological research, though specific activity data are unavailable .

- Key Difference : The benzyl group may enhance lipophilicity but reduce metabolic stability compared to the 4-methylphenyl substituent.

(4-(2-Fluorophenyl)piperazinyl)((4-methylphenyl)amino)methane-1-thione (CAS 460993-12-8)

- Structure : Substitutes the 2-pyridyl group with a 2-fluorophenyl ring.

- Properties: Molecular formula C₁₈H₂₀FN₃S, molecular weight 329.44 g/mol.

- Key Difference : Fluorine substitution alters electronic properties, which could influence receptor binding affinity compared to the pyridyl group.

((tert-Butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione (CAS 1005889-23-5)

- Structure: Features a tert-butylamino group and a diphenylmethyl-piperazine moiety.

- Properties : Increased steric hindrance and hydrophobicity due to bulky substituents. Stable at room temperature, suggesting robust synthetic handling .

- Key Difference : The tert-butyl and diphenylmethyl groups likely reduce solubility and membrane permeability compared to the target compound’s simpler substituents.

Table 1: Comparative Analysis of Structural Analogs

Biological Activity

The compound ((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione is a member of a class of thio compounds that have garnered attention for their potential therapeutic applications. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHNS

- Molecular Weight : 304.42 g/mol

- IUPAC Name : (4-Methylphenyl)(4-(2-pyridyl)piperazin-1-yl)methanethione

This compound features a piperazine ring, which is commonly associated with various pharmacological effects, including antipsychotic and antidepressant activities.

Anticancer Properties

Recent studies have indicated that thio compounds like ((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines by activating intrinsic pathways involving mitochondrial dysfunction and the release of cytochrome c. This leads to caspase activation and subsequent cell death.

- Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens:

- Bacterial Inhibition : Research indicates that it exhibits bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Pharmacokinetics

Pharmacokinetic studies reveal important information about the absorption, distribution, metabolism, and excretion (ADME) of ((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione:

| Parameter | Value |

|---|---|

| Half-life | 4 hours |

| Bioavailability | 24% |

| Dosage for efficacy | 50 mg/kg/day in animal models |

These parameters suggest that while the compound has moderate bioavailability, it can effectively suppress tumor growth in xenograft models when administered at appropriate doses .

Synthesis

The synthesis of ((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione typically involves:

- Formation of Piperazine Derivative : The initial step involves the reaction between 2-pyridinecarboxaldehyde and piperazine to form a piperazine derivative.

- Thioether Formation : Subsequent reaction with methylthioacetate leads to the formation of the thioether linkage.

- Final Product : Purification through crystallization yields the final compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.